2-Anilinobenzamide
CAS No.: 1211-19-4
Cat. No.: VC21266258
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211-19-4 |
---|---|
Molecular Formula | C13H12N2O |
Molecular Weight | 212.25 g/mol |
IUPAC Name | 2-anilinobenzamide |
Standard InChI | InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) |
Standard InChI Key | JKWQUMKCVDUICQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Anilinobenzamide consists of a benzamide scaffold with an anilino group at the ortho position. Its molecular formula is C₁₃H₁₂N₂O, structurally related to but distinct from N-phenylbenzamide (benzanilide), which has the formula C₁₃H₁₁NO and a different arrangement of the amide linkage. While N-phenylbenzamide features a direct connection between the carbonyl group and the nitrogen of the aniline, 2-anilinobenzamide contains both a primary amide group (-CONH₂) and a secondary amine linkage to another phenyl ring.
Table 1: Structural Comparison with Similar Compounds
Property | 2-Anilinobenzamide | N-phenylbenzamide (Benzanilide) |
---|---|---|
Molecular Formula | C₁₃H₁₂N₂O | C₁₃H₁₁NO |
Molecular Weight | 212.25 g/mol | 197.23 g/mol |
Functional Groups | Primary amide, Secondary amine | Secondary amide |
Ring Configuration | Two benzene rings connected via NH at ortho position to CONH₂ | Two benzene rings connected via amide bond |
IUPAC Name | 2-(phenylamino)benzamide | N-phenylbenzamide |
Physical Properties
Based on its structural characteristics, 2-anilinobenzamide is expected to exist as a crystalline solid at room temperature, similar to related benzamide derivatives. The presence of both amide and amine functional groups contributes to hydrogen bonding capabilities, influencing its solubility profile and crystal packing behavior.
The compound likely exhibits moderate solubility in polar organic solvents such as ethanol, methanol, DMF, and DMSO, with limited solubility in water. This solubility profile can be attributed to the balance between the hydrophobic aromatic rings and the hydrophilic amide and amine groups.
Chemical Properties
2-Anilinobenzamide possesses several reactive sites that define its chemical behavior:
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The primary amide group (-CONH₂) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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The secondary amine (NH) connecting the two aromatic rings can participate in various reactions including alkylation, acylation, and coordination with metals.
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The aromatic rings provide sites for electrophilic aromatic substitution reactions, with the amine group serving as an activating, ortho/para-directing substituent.
Synthesis Methods
General Synthetic Routes
Based on established synthetic methods for similar benzamide derivatives, 2-anilinobenzamide could be synthesized through several routes:
From 2-Aminobenzamide
A potential synthetic pathway involves the coupling of 2-aminobenzamide with aryl halides through copper or palladium-catalyzed N-arylation reactions:
Table 2: Potential Ullmann-Type Coupling Conditions
Reagents | Catalyst | Solvent | Temperature | Expected Yield |
---|---|---|---|---|
2-Aminobenzamide + Iodobenzene | Cu(I) | DMF | 120°C | 60-75% |
2-Aminobenzamide + Bromobenzene | Pd(OAc)₂/BINAP | Toluene | 100°C | 65-80% |
2-Aminobenzamide + Phenylboronic acid | Cu(OAc)₂ | DCM | rt | 50-70% |
From 2-Nitrobenzamide
Another approach involves the reduction of 2-nitrobenzamide to 2-aminobenzamide followed by controlled N-arylation:
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Reduction of 2-nitrobenzamide to 2-aminobenzamide using Fe/NH₄Cl, Zn/NH₄Cl, or catalytic hydrogenation.
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N-arylation of the resulting 2-aminobenzamide as described above.
Alternative Approaches
Similar to the synthesis methods observed for benzamide-based aminopyrazoles described in the literature, convergent synthetic strategies could also be employed:
"This study describes a new route to the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine..."
The methods employed for these related compounds suggest that 2-anilinobenzamide could also be prepared through:
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Nucleophilic substitution reactions involving appropriately functionalized precursors
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Directed ortho-metallation approaches followed by electrophilic amination
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Transition metal-catalyzed C-N bond formation reactions
Applications and Research Areas
Pharmaceutical Applications
Benzamide derivatives have demonstrated significant biological activities across multiple therapeutic areas. By analogy with related structures, 2-anilinobenzamide may exhibit:
Potential Activity | Structural Basis | Analogous Compounds |
---|---|---|
Anti-inflammatory | NH-aryl and amide pharmacophores | N-phenylbenzamide derivatives |
Anticancer | Inhibition of protein-protein interactions | Substituted benzamides |
Neurological | Dopamine receptor modulation | 2-aminobenzamide derivatives |
Antimicrobial | Hydrogen bonding with bacterial targets | Aniline-containing amides |
Research on substituted benzamides indicates their potential in drug discovery:
"Leveraging Ligand Affinity and Properties: Discovery of Novel..." suggests that various benzamide scaffolds have been investigated for their pharmaceutical properties, with "substituted benzamides [showing less] activity" in certain contexts compared to other derivatives .
Chemical Intermediates
2-Anilinobenzamide could serve as a valuable synthetic intermediate in the preparation of:
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Heterocyclic compounds through cyclization reactions
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Ligands for coordination chemistry
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Advanced materials with specific electronic or optical properties
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Building blocks for more complex biologically active molecules
Current Research Trends
Current research in benzamide chemistry focuses on:
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Development of novel synthetic methodologies for accessing structurally diverse benzamide derivatives
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Investigation of structure-activity relationships to optimize biological activity
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Design of benzamide-based molecular scaffolds for specific applications
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Exploration of benzamides as components in supramolecular assemblies
Spectroscopic Characterization
Mass Spectrometry
The mass spectrometric analysis of 2-anilinobenzamide would be expected to show:
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Molecular ion peak at m/z 212 corresponding to the molecular formula C₁₃H₁₂N₂O
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Fragment ions resulting from the cleavage of the C-N bond between the aromatic rings
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Loss of NH₃ or H₂O from the amide group
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Aromatic fragment ions characteristic of substituted benzene rings
IR Spectroscopy
Key IR absorption bands would include:
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N-H stretching vibrations for both the secondary amine (3300-3400 cm⁻¹) and primary amide (3350-3180 cm⁻¹)
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C=O stretching of the amide group (1670-1640 cm⁻¹)
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C=C aromatic stretching vibrations (1600-1400 cm⁻¹)
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C-N stretching vibrations (1350-1250 cm⁻¹)
Structure-Activity Relationships
Functional Group Contributions
The biological and chemical properties of 2-anilinobenzamide are influenced by specific structural features:
Table 4: Structure-Function Relationships
Structural Feature | Contribution to Properties | Potential Modification Sites |
---|---|---|
Primary amide (-CONH₂) | Hydrogen bond donor/acceptor; Improves water solubility | Substitution with other amide derivatives |
Secondary amine (NH) | Hydrogen bond donor; Nucleophilic center | N-alkylation; N-acylation |
2-position substitution | Creates specific molecular geometry | Alternative positioning (3- or 4-position) |
Aromatic rings | Lipophilicity; π-stacking interactions | Ring substitution; Heteroaromatic replacements |
Comparisons with Related Compounds
When comparing 2-anilinobenzamide with N-phenylbenzamide (benzanilide), significant differences in reactivity and properties can be anticipated:
"N-phenylbenzamide (also called Benzanilide)" has been studied extensively and has the formula "C₁₃H₁₁NO" with a molecular weight of "197.2325" .
The structural isomerism between these compounds would result in different spatial arrangements of hydrogen bonding groups, influencing crystal packing, solubility, and biological target interactions.
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